ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a piperidine ring, a carboxylate group, and various substituents including a chlorophenyl group and a methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.
Substitution Reactions: The chlorophenyl and methylphenylsulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., NaCl, KBr) and sulfonates (e.g., tosyl chloride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Interference with signaling pathways to alter physiological processes.
Comparison with Similar Compounds
Ethyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate can be compared with other piperidine carboxylates, such as:
This compound: Similar structure but different substituents.
Mthis compound: Methyl ester instead of ethyl ester.
Propyl 1-{N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperidine-4-carboxylate: Propyl ester instead of ethyl ester.
Properties
Molecular Formula |
C23H27ClN2O5S |
---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
ethyl 1-[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H27ClN2O5S/c1-3-31-23(28)18-11-13-25(14-12-18)22(27)16-26(20-6-4-5-19(24)15-20)32(29,30)21-9-7-17(2)8-10-21/h4-10,15,18H,3,11-14,16H2,1-2H3 |
InChI Key |
MBJZSHOFJLEFTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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